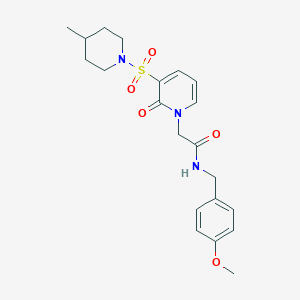![molecular formula C9H6ClFN2OS B2429445 2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate CAS No. 1798775-66-2](/img/structure/B2429445.png)
2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate is a synthetic organic compound that belongs to the class of thiocyanates It is characterized by the presence of a thiocyanate group (-SCN) attached to an oxoethyl group, which is further substituted with a 3-chloro-4-fluorophenylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate typically involves the reaction of 3-chloro-4-fluoroaniline with ethyl oxalyl chloride to form an intermediate, which is then treated with ammonium thiocyanate to yield the final product. The reaction conditions generally include:
-
Step 1: Formation of Intermediate
Reactants: 3-chloro-4-fluoroaniline, ethyl oxalyl chloride
Solvent: Anhydrous dichloromethane
Catalyst: Triethylamine
Temperature: 0-5°C
Reaction Time: 2-3 hours
-
Step 2: Formation of Final Product
Reactants: Intermediate from Step 1, ammonium thiocyanate
Solvent: Anhydrous ethanol
Temperature: Room temperature
Reaction Time: 4-6 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate can undergo various chemical reactions, including:
Nucleophilic Substitution: The thiocyanate group can be replaced by other nucleophiles, such as amines or alcohols, under appropriate conditions.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile at room temperature.
Reduction: Hydrogen gas with palladium on carbon catalyst in ethanol at room temperature.
Major Products Formed
Nucleophilic Substitution: Formation of substituted thiocyanates or isothiocyanates.
Oxidation: Formation of sulfonyl derivatives.
Reduction: Formation of amine derivatives.
Aplicaciones Científicas De Investigación
2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Biological Studies: It is used as a probe to study enzyme mechanisms and protein-ligand interactions.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. In biological systems, it may interfere with cellular signaling pathways, leading to the modulation of cellular functions and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
- Diethyl [(3-chloro-4-fluorophenyl)amino]methylene malonate
Uniqueness
2-[(3-Chloro-4-fluorophenyl)amino]-2-oxoethyl thiocyanate is unique due to the presence of the thiocyanate group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. The combination of the 3-chloro-4-fluorophenylamino group with the thiocyanate moiety enhances its potential for diverse applications in medicinal chemistry and materials science.
Propiedades
IUPAC Name |
[2-(3-chloro-4-fluoroanilino)-2-oxoethyl] thiocyanate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFN2OS/c10-7-3-6(1-2-8(7)11)13-9(14)4-15-5-12/h1-3H,4H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCLVTVNZOAPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CSC#N)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(4-(2,5-Dimethylfuran-3-carbonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2429363.png)
![(4'-(9H-carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B2429364.png)






![3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate](/img/structure/B2429375.png)
![N-(4-methylbenzyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2429376.png)
![ethyl 2-[(2Z)-2-{[4-(dimethylamino)benzoyl]imino}-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-yl]acetate](/img/structure/B2429378.png)

![N-(1,3-benzothiazol-2-yl)-2-({2-oxo-1-[(pyridin-4-yl)methyl]-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}sulfanyl)acetamide](/img/structure/B2429383.png)
![N-[1-(aminomethyl)cyclopentyl]-2-methylaniline dihydrochloride](/img/structure/B2429385.png)
